(R)-1-Boc-2-azetidinemethanol

Description

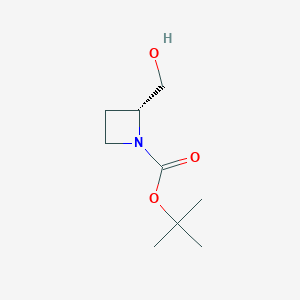

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454228 | |

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161511-90-6 | |

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers

CAS Number: 161511-90-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-1-Boc-2-azetidinemethanol. This chiral building block is of significant interest in medicinal chemistry due to its integral role in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Core Properties and Specifications

This compound, also known as (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, is a stable, non-racemic intermediate valued for its unique strained ring system and protected amine functionality. These features allow for precise stereochemical control during synthesis, a critical aspect of modern drug design.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [] |

| Molecular Weight | 187.24 g/mol | [] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 270.3 ± 13.0 °C at 760 mmHg | |

| Density | 1.115 ± 0.06 g/cm³ | |

| Refractive Index | 1.4580 - 1.4620 | |

| Storage Temperature | 2-8°C |

Spectroscopic and Purity Data

| Parameter | Specification | Reference |

| Purity | >97.0% | [] |

| Optical Purity | ≥98.0% ee | |

| ¹H NMR | Conforms to structure | |

| ¹³C NMR | Conforms to structure | |

| InChI Key | XIRUXUKRGUFEKC-UHFFFAOYSA-N | [] |

| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1CO |

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid, (R)-1-Boc-azetidine-2-carboxylic acid. This method provides a reliable and high-yielding route to the desired chiral alcohol.

Experimental Protocol: Synthesis

Reaction: Reduction of (R)-1-Boc-azetidine-2-carboxylic acid

Reagents and Materials:

-

(R)-1-Boc-azetidine-2-carboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent (e.g., LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous solutions for quenching (e.g., water, dilute HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF) dropwise to the stirred solution of the carboxylic acid. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water or a dilute acidic solution.

-

Once the quenching is complete, add the organic solvent for extraction (e.g., ethyl acetate) and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Method: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes)

-

Thin-layer chromatography (TLC) plates and visualization method (e.g., potassium permanganate stain)

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound as a clear oil.[2][3][4][5][6]

Applications in Drug Discovery and Development

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and vectoral projection of substituents that can enhance binding affinity and selectivity for biological targets.[7][8] this compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.

A prominent example of its application is in the synthesis of Sazetidine-A , a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[9][10][11] Sazetidine-A has been investigated as a potential therapeutic for smoking cessation and other neurological disorders.[9][10]

Synthetic Pathway of Sazetidine-A

The synthesis of Sazetidine-A highlights the utility of this compound as a key intermediate. The following diagram illustrates a simplified synthetic route.

References

- 2. orgsyn.org [orgsyn.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-1-Boc-2-azetidinemethanol for Researchers and Drug Development Professionals

This guide provides an in-depth overview of (R)-1-Boc-2-azetidinemethanol, a key building block in synthetic and medicinal chemistry. Below, you will find its core molecular data, a representative synthetic protocol, and a conceptual workflow for its application in further chemical synthesis.

Core Molecular Data

This compound, also known by its synonym (R)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol, is a chiral heterocyclic compound frequently utilized in the development of novel pharmaceutical agents. Its structural and molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C9H17NO3[1][2] |

| Molecular Weight | 187.24 g/mol [1][2] |

| Synonyms | This compound, tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate[1][2] |

| Appearance | Colorless to Almost colorless clear liquid[1] |

| Purity | >98.0% (GC)[1] |

Representative Experimental Protocol: Synthesis of N-Substituted Azetidine Derivatives

The following protocol details a general method for the N-alkylation of an azetidine ring, a common subsequent step after the deprotection of a Boc-protected intermediate like this compound. This procedure is based on established methodologies for the N-alkylation of secondary amines.

Objective: To synthesize a 1-substituted azetidine derivative via nucleophilic substitution.

Materials and Reagents:

-

Azetidine starting material (e.g., the deprotected form of this compound)

-

Alkyl halide (e.g., 4-Methylbenzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the azetidine starting material, anhydrous potassium carbonate (as a base), and anhydrous acetonitrile (as the solvent).

-

Addition of Alkylating Agent: While stirring, add the alkyl halide to the reaction mixture.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with dichloromethane.

-

Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography, to yield the pure N-substituted azetidine derivative.

Conceptual Workflow for Synthesis

The following diagram illustrates a common synthetic pathway involving a Boc-protected azetidine intermediate. The first step is the deprotection of the Boc group, followed by N-alkylation to introduce a desired substituent.

Caption: Synthetic pathway for the functionalization of this compound.

References

Synthesis of (R)-1-Boc-2-azetidinemethanol from Chiral Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (R)-1-Boc-2-azetidinemethanol, a valuable chiral building block in medicinal chemistry, from readily available chiral precursors. The focus is on synthetic pathways starting from L-aspartic acid and (S)-epichlorohydrin, detailing experimental protocols and providing comparative data to aid in methodological selection.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds due to its constrained four-membered ring and chiral nature. The ability to synthesize this molecule in an enantiomerically pure form is of significant interest. Chiral pool synthesis, which utilizes readily available enantiopure starting materials from nature, offers an efficient and economical approach to this target. This guide explores two prominent chiral pool-based synthetic strategies.

Synthetic Pathways

Two primary and efficient synthetic pathways for the preparation of this compound from chiral precursors are detailed below.

Synthesis from L-Aspartic Acid

This pathway leverages the inherent chirality of L-aspartic acid. The strategy involves the protection of the amino group, selective reduction of the carboxylic acid functionalities, and subsequent intramolecular cyclization to form the azetidine ring.

Logical Workflow for Synthesis from L-Aspartic Acid

Figure 1. Synthetic pathway from L-Aspartic Acid.

Synthesis from (S)-Epichlorohydrin

This approach utilizes the chirality of (S)-epichlorohydrin. The synthesis proceeds via nucleophilic opening of the epoxide ring, followed by intramolecular cyclization to construct the azetidine ring.

Logical Workflow for Synthesis from (S)-Epichlorohydrin

Figure 2. Synthetic pathway from (S)-Epichlorohydrin.

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic pathway are provided below.

Synthesis from L-Aspartic Acid: Detailed Protocol

Step 1: Boc Protection of L-Aspartic Acid

To a solution of L-aspartic acid (1 equiv.) in a 1:1 mixture of dioxane and water, di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) and sodium bicarbonate (3 equiv.) are added. The mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified with 1 M HCl to pH 2-3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-L-aspartic acid.

Step 2: Dimethyl Esterification

N-Boc-L-aspartic acid (1 equiv.) is dissolved in methanol, and thionyl chloride (2.2 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-aspartic acid dimethyl ester.

Step 3: Selective Reduction to Diol

To a solution of N-Boc-L-aspartic acid dimethyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, lithium borohydride (2.5 equiv.) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the dropwise addition of water, and the mixture is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol.

Step 4: Ditosylation and Intramolecular Cyclization

The crude diol (1 equiv.) is dissolved in pyridine, and p-toluenesulfonyl chloride (2.2 equiv.) is added at 0 °C. The mixture is stirred at room temperature for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The resulting ditosylate is dissolved in anhydrous THF, and sodium hydride (2.5 equiv.) is added at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.

Step 5: Reduction to this compound

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester (1 equiv.) is dissolved in anhydrous THF at 0 °C, and lithium aluminum hydride (1.5 equiv.) is added portion-wise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Synthesis from (S)-Epichlorohydrin: Detailed Protocol

Step 1: Epoxide Ring Opening with Benzylamine

(S)-Epichlorohydrin (1 equiv.) is added dropwise to a solution of benzylamine (3 equiv.) in methanol at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-1-(benzylamino)-3-chloro-2-propanol.

Step 2: Intramolecular Cyclization

To a solution of (S)-1-(benzylamino)-3-chloro-2-propanol (1 equiv.) in anhydrous THF, sodium hydride (1.2 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give (R)-1-benzyl-2-azetidinemethanol.

Step 3: Hydrogenolysis and Boc Protection

(R)-1-benzyl-2-azetidinemethanol (1 equiv.) is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude (R)-2-azetidinemethanol is dissolved in a 1:1 mixture of dioxane and water. Di-tert-butyl dicarbonate (1.1 equiv.) and sodium bicarbonate (2 equiv.) are added, and the mixture is stirred at room temperature overnight. The solvent is removed, and the residue is extracted with ethyl acetate. The organic layer is dried and concentrated to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the described synthetic pathways.

Table 1: Synthesis of this compound from L-Aspartic Acid

| Step | Product | Reagents | Yield (%) | Enantiomeric Excess (%) |

| 1 | N-Boc-L-aspartic acid | (Boc)₂O, NaHCO₃ | 90-95 | >99 |

| 2 | N-Boc-L-aspartic acid dimethyl ester | SOCl₂, MeOH | 85-90 | >99 |

| 3 | (S)-4-(Boc-amino)-1,2-butanediol | LiBH₄ | 75-85 | >99 |

| 4 | (R)-1-Boc-azetidine-2-carboxylic acid methyl ester | TsCl, NaH | 60-70 | >99 |

| 5 | This compound | LiAlH₄ | 80-90 | >99 |

Table 2: Synthesis of this compound from (S)-Epichlorohydrin

| Step | Product | Reagents | Yield (%) | Enantiomeric Excess (%) |

| 1 | (S)-1-(benzylamino)-3-chloro-2-propanol | Benzylamine | 85-95 | >99 |

| 2 | (R)-1-benzyl-2-azetidinemethanol | NaH | 70-80 | >99 |

| 3 | This compound | H₂, Pd(OH)₂/C, (Boc)₂O | 80-90 | >99 |

Conclusion

This guide has outlined two robust and stereoselective synthetic routes for the preparation of this compound from commercially available and inexpensive chiral precursors. The choice of synthetic route may depend on factors such as reagent availability, scalability, and the desired overall yield. Both pathways offer high enantiomeric purity of the final product, making them suitable for applications in pharmaceutical research and development. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the field.

Physical and chemical properties of (R)-1-Boc-2-azetidinemethanol

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-1-Boc-2-azetidinemethanol, a valuable chiral building block for researchers, scientists, and drug development professionals. This document includes detailed experimental protocols and predicted spectroscopic data to facilitate its use in synthesis and analysis.

Core Physical and Chemical Properties

This compound, with the CAS number 161511-90-6, is a colorless to almost colorless clear liquid. Its structure consists of an azetidine ring substituted at the 2-position with a hydroxymethyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This combination of a chiral center and functional groups makes it a versatile intermediate in the synthesis of complex molecules.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 161511-90-6 |

| Appearance | Colorless to almost colorless clear liquid |

| Predicted Boiling Point | 270.3 ± 13.0 °C |

| Predicted Density | 1.115 ± 0.06 g/cm³ |

| Predicted pKa | 14.77 ± 0.10 |

| Predicted XLogP3-AA | 0.6 |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following tables provide predicted data based on its chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -CH₂- (azetidine ring) | 1.90 - 2.20 | Multiplet | 2H |

| -CH- (azetidine ring) | ~4.00 | Multiplet | 1H |

| N-CH₂- (azetidine ring) | 3.60 - 3.80 | Multiplet | 2H |

| -CH₂OH | 3.50 - 3.70 | Multiplet | 2H |

| -OH | Broad singlet | 1H |

¹³C NMR Spectroscopy

| Assignment | Predicted Chemical Shift (δ) ppm |

| -C(CH₃)₃ (Boc) | ~28.5 |

| -CH₂- (azetidine ring) | ~25.0 |

| -CH- (azetidine ring) | ~60.0 |

| N-CH₂- (azetidine ring) | ~47.0 |

| -CH₂OH | ~65.0 |

| >C=O (Boc) | ~156.0 |

| -C(CH₃)₃ (Boc) | ~80.0 |

FT-IR Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C=O (carbamate) | 1680 - 1700 | Strong |

| C-O (alcohol) | 1000 - 1200 | Medium |

| C-N (amine) | 1150 - 1250 | Medium |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 187. Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2][3]

| Fragment | Predicted m/z |

| [M+H]⁺ | 188 |

| [M+Na]⁺ | 210 |

| [M-C₄H₈]⁺ | 131 |

| [M-Boc]⁺ | 87 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from a general procedure for the reduction of N-Boc protected amino acids.

Materials:

-

(R)-N-Boc-azetidine-2-carboxylic acid

-

Borane-methyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-N-Boc-azetidine-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-methyl sulfide complex (BMS) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency.

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: As a liquid, a small drop of the sample can be placed directly on the ATR crystal.

-

Instrument Parameters:

-

Technique: FT-IR with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Parameters:

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Mode: Positive ion mode is typically used.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

References

- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

Structural and Conformational Analysis of (R)-1-Boc-2-azetidinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of (R)-1-Boc-2-azetidinemethanol, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from analogous N-Boc-substituted azetidines and related small molecules to present a predictive but technically grounded overview. It covers the expected solid-state and solution-phase conformations, key structural parameters, and detailed experimental protocols for characterization via single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers utilizing this and similar chiral azetidine scaffolds in drug discovery and development.

Introduction

This compound, a chiral, four-membered nitrogen-containing heterocycle, is a key synthetic intermediate. The constrained nature of the azetidine ring imparts unique conformational preferences that can significantly influence the three-dimensional structure and, consequently, the biological activity of molecules incorporating this moiety. Understanding the structural nuances of this building block is therefore critical for rational drug design.

The azetidine ring is known to adopt a non-planar, puckered conformation to alleviate the inherent ring strain. The nature and stereochemistry of substituents on the ring play a crucial role in dictating the preferred puckering mode and the orientation of the substituents. For this compound, the presence of the N-Boc group and the C2-hydroxymethyl substituent are the primary determinants of its conformational landscape.

Predicted Structural Properties

In the absence of a publicly available crystal structure for this compound, the following structural parameters are predicted based on data from structurally related N-Boc-2-substituted azetidines and computational modeling studies. These values provide a reasonable estimation of the molecule's geometry.

Predicted Crystallographic Data

The following table summarizes hypothetical, yet realistic, crystallographic data for this compound.

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.0 |

| b (Å) | 10.5 |

| c (Å) | 16.0 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1008 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.23 |

Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.48 |

| C2-C3 | 1.55 |

| C3-C4 | 1.55 |

| N1-C4 | 1.48 |

| N1-C(Boc) | 1.40 |

| C(Boc)=O | 1.22 |

| C2-C(methanol) | 1.52 |

| Bond Angles (°) | |

| C4-N1-C2 | 88.0 |

| N1-C2-C3 | 87.0 |

| C2-C3-C4 | 90.0 |

| N1-C4-C3 | 87.0 |

| Torsion Angles (°) | |

| C4-N1-C2-C3 | -20 to -30 |

| N1-C2-C3-C4 | 20 to 30 |

| C2-C3-C4-N1 | -20 to -30 |

| C3-C4-N1-C2 | 20 to 30 |

Conformational Analysis

Solid-State Conformation

Based on X-ray crystallographic studies of similar N-Boc-prolinol and other substituted azetidines, the azetidine ring in this compound is expected to be puckered. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the hydroxymethyl group at the C2 position will influence the degree of puckering. The hydroxymethyl group is likely to adopt a pseudo-equatorial position to minimize steric interactions with the azetidine ring protons.

Solution-Phase Conformation

In solution, this compound is expected to exist in equilibrium between different puckered conformations of the azetidine ring. Furthermore, rotation around the N-C(Boc) amide bond can lead to the presence of rotational isomers (rotamers). The interconversion between these conformers is typically fast on the NMR timescale at room temperature, resulting in averaged signals. Variable temperature NMR studies would be necessary to probe the dynamics of these conformational changes.

The conformation of the five-membered pyrrolidine ring in the analogous N-Boc-prolinol has been studied extensively, revealing a preference for either an "endo" or "exo" pucker depending on other substituents.[1] While the four-membered azetidine ring has different conformational properties, the principles of minimizing steric strain by positioning bulky groups pseudo-equatorially are applicable.

Experimental Protocols

The definitive structural and conformational analysis of this compound would rely on single-crystal X-ray diffraction and NMR spectroscopy. The following sections outline the detailed methodologies for these key experiments.

Single-Crystal X-ray Diffraction

This technique provides the most accurate and unambiguous determination of the solid-state structure.

Methodology:

-

Crystallization:

-

Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

-

Employ slow evaporation of the solvent at room temperature in a loosely covered vial to promote the growth of single crystals.

-

Alternatively, use vapor diffusion by dissolving the compound in a solvent like dichloromethane and allowing a less polar solvent (e.g., hexane) to slowly diffuse into the solution.

-

-

Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy in solution provides valuable information about the time-averaged conformation and dynamic processes.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

-

1D NMR Spectra Acquisition:

-

Acquire high-resolution ¹H and ¹³C NMR spectra.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used with a larger number of scans due to the low natural abundance of ¹³C.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in the assignment of protons within the azetidine ring and the hydroxymethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, facilitating the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons (like those in the Boc group) and confirming the overall connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (typically < 5 Å). This is crucial for determining the relative stereochemistry and preferred conformation. For example, NOEs between the C2 proton and protons on the C4 position can provide insights into the ring puckering.

-

-

Data Analysis:

-

Process and analyze all spectra to assign all proton and carbon signals.

-

Measure coupling constants (³JHH) from the high-resolution ¹H spectrum. The magnitude of these coupling constants can be related to dihedral angles via Karplus-type relationships, providing information about the ring conformation.

-

Analyze NOESY/ROESY spectra to identify key spatial proximities and build a 3D model of the predominant solution-phase conformation.

-

Predicted NMR Data

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These are estimates based on data from similar structures.[2]

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Boc (t-butyl) | ~1.45 (s, 9H) | ~28.4 (CH₃) |

| Boc (quaternary C) | - | ~79.5 |

| Boc (C=O) | - | ~156.0 |

| Azetidine C2-H | ~4.1-4.3 (m, 1H) | ~60-62 |

| Azetidine C3-H₂ | ~1.9-2.2 (m, 2H) | ~20-22 |

| Azetidine C4-H₂ | ~3.6-3.8 (m, 2H) | ~45-47 |

| Methanol CH₂ | ~3.5-3.7 (m, 2H) | ~63-65 |

| Methanol OH | Variable (br s, 1H) | - |

Conclusion

While a definitive crystal structure for this compound is not yet publicly available, a comprehensive structural and conformational analysis can be predicted based on established principles and data from analogous compounds. The azetidine ring is expected to adopt a puckered conformation to alleviate ring strain, with the substituents influencing the specific geometry. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy outlined in this guide provide a clear roadmap for researchers to elucidate the precise solid-state and solution-phase structures of this important chiral building block. Such detailed structural knowledge is invaluable for the rational design of novel therapeutics and other functional molecules.

References

Commercial Availability and Technical Guide for (R)-1-Boc-2-azetidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-1-Boc-2-azetidinemethanol, a key building block in pharmaceutical and medicinal chemistry. This document outlines key suppliers, available product specifications, and a general quality control workflow for this chiral compound.

Introduction

This compound, also known as (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, is a valuable chiral intermediate used in the synthesis of a variety of biologically active molecules. Its rigid azetidine core and functionalized hydroxymethyl group make it a crucial component for introducing specific stereochemistry and structural constraints in drug candidates. This guide serves as a resource for researchers and developers seeking to source and utilize this compound.

Commercial Suppliers and Product Specifications

The following table summarizes the commercial availability of this compound from various suppliers. Please note that availability, pricing, and purity can vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price | Notes |

| TCI Chemicals | 161511-90-6 | >98.0% (GC) | Inquire | Inquire | Specifically listed as the (R)-enantiomer. |

| BOC Sciences | 174346-82-8 | 97.0% | mg, g, kg, ton | Inquire | CAS number may refer to the racemate; clarification with the supplier is advised.[] |

| Sunway Pharm Ltd | 174346-82-8 | 97% | 1g, 5g, 25g | $82.00 (1g), $325.00 (5g), $1134.00 (25g) | CAS number may refer to the racemate; clarification with the supplier is advised.[2] |

Quality Control and Analytical Workflow

Below is a logical workflow diagram representing a typical quality control process for this compound.

Caption: Quality Control Workflow for this compound.

Experimental Methodologies

Detailed, publicly available experimental protocols for the synthesis and quality control of this compound are limited. The synthesis of chiral azetidines is a complex process often involving proprietary methods. However, a general approach for the quality control analysis is outlined below.

General Quality Control Analytical Methods (Illustrative)

-

Identity Confirmation (NMR and Mass Spectrometry):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound, further confirming its identity.

-

-

Purity Assessment (HPLC/UPLC and GC):

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): A reversed-phase HPLC or UPLC method with a suitable C18 column can be developed to separate the main compound from any non-volatile impurities. A gradient elution with a mobile phase consisting of water and acetonitrile (both with or without a modifier like formic acid or trifluoroacetic acid) is typically employed. Detection is usually performed using a UV detector.

-

Gas Chromatography (GC): As indicated by TCI Chemicals, GC is a suitable method for purity determination, particularly for assessing volatile impurities. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a Flame Ionization Detector (FID).

-

-

Enantiomeric Purity (Chiral HPLC):

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical analysis to determine the enantiomeric excess of the (R)-enantiomer. A chiral stationary phase (CSP) specifically designed to separate enantiomers is required. The mobile phase is typically a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the peak areas for the (R) and (S) enantiomers is used to calculate the enantiomeric purity.

-

-

Residual Solvent Analysis (Headspace GC-MS):

-

Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS): This technique is used to identify and quantify any residual solvents from the synthesis and purification processes. The sample is heated in a sealed vial to allow volatile solvents to partition into the headspace, which is then injected into the GC-MS for analysis.

-

Conclusion

This compound is a commercially available chiral building block crucial for the development of novel therapeutics. While several suppliers offer this compound, it is imperative for researchers to verify the enantiomeric purity and overall quality through rigorous analytical testing. The general quality control workflow and methodologies described in this guide provide a framework for ensuring the integrity of this important synthetic intermediate. For specific applications, direct communication with suppliers for detailed specifications and certificates of analysis is strongly recommended.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Azetidine Ring in (R)-1-Boc-2-azetidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the chiral building block, (R)-1-Boc-2-azetidinemethanol. This versatile four-membered heterocyclic compound serves as a valuable synthon in medicinal chemistry and drug development due to the inherent ring strain of the azetidine core and the synthetic utility of its functional groups. This document details its synthesis, the reactivity of its hydroxymethyl group, and the subsequent ring-opening and functionalization reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from its corresponding carboxylic acid, (R)-1-Boc-azetidine-2-carboxylic acid. The reduction of the carboxylic acid to the primary alcohol is a key transformation that can be achieved using various reducing agents.

Experimental Protocol: Reduction of (R)-1-Boc-azetidine-2-carboxylic acid

A widely used method for this reduction is the use of a borane complex, such as borane-dimethyl sulfide (BMS), in an aprotic solvent like tetrahydrofuran (THF).

Procedure: To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, borane-dimethyl sulfide complex (typically 2-3 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| (R)-1-Boc-azetidine-2-carboxylic acid | Borane-dimethyl sulfide complex, THF, 0 °C to rt | This compound | Typically >90% | General procedure |

Reactivity of the Hydroxymethyl Group

The primary alcohol of this compound is a key functional handle that can be readily transformed into other functional groups, setting the stage for further synthetic manipulations, including ring-opening reactions.

Oxidation to the Aldehyde

The hydroxymethyl group can be oxidized to the corresponding aldehyde, (R)-1-Boc-azetidine-2-carboxaldehyde, using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Common reagents for this transformation include Dess-Martin periodinane (DMP) or a Swern oxidation.

Procedure: To a solution of this compound (1 equivalent) in dichloromethane (DCM) at room temperature, Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion. The reaction is stirred until the starting material is consumed (typically 1-3 hours), as monitored by TLC. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Conversion to a Leaving Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Procedure: To a solution of this compound (1 equivalent) and a base such as triethylamine or pyridine (1.5-2 equivalents) in DCM at 0 °C, p-toluenesulfonyl chloride (1.1-1.2 equivalents) is added portionwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tosylate, which can be purified by column chromatography.

Table 2: Functionalization of the Hydroxymethyl Group

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| This compound | Dess-Martin periodinane, DCM, rt | (R)-1-Boc-azetidine-2-carboxaldehyde | >90% (crude) |

| This compound | p-Toluenesulfonyl chloride, Et3N, DCM, 0 °C to rt | (R)-1-Boc-2-(tosyloxymethyl)azetidine | High |

Fundamental Reactivity of the Azetidine Ring: Ring-Opening Reactions

The high ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated or when there is a good leaving group on the ring.

Nucleophilic Ring-Opening of Activated Derivatives

The synthetic derivatives of this compound are versatile precursors for various ring-opening reactions. For instance, the tosylated derivative can undergo nucleophilic attack by a variety of nucleophiles, leading to the formation of functionalized γ-amino alcohols.

Procedure: To a solution of (R)-1-Boc-2-(tosyloxymethyl)azetidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), sodium azide (2-3 equivalents) is added. The mixture is heated to a temperature ranging from 60 to 80 °C and stirred for several hours until the reaction is complete. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting γ-azido amino alcohol can be purified by column chromatography.

Table 3: Ring-Opening Reactions of this compound Derivatives

| Starting Material | Reagents and Conditions | Product |

| (R)-1-Boc-2-(tosyloxymethyl)azetidine | Sodium azide, DMF, 70 °C | (R)-tert-butyl (4-azido-3-hydroxybutyl)carbamate |

| (R)-1-Boc-azetidine-2-carboxaldehyde | Grignard reagents (e.g., PhMgBr), THF | (R)-tert-butyl (3-hydroxy-1-phenyl-3-butenyl)carbamate (after ring opening) |

Application in Drug Development: A Scaffold for Bioactive Molecules

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The unique conformational constraints imposed by the four-membered ring can lead to improved pharmacological properties. While a direct synthesis of a major drug from this compound is not prominently documented, its derivatives are key intermediates in the synthesis of complex bioactive molecules. For instance, azetidine-containing compounds are found in drugs like Baricitinib and Cobimetinib.

Baricitinib and the JAK-STAT Signaling Pathway

Baricitinib is an inhibitor of Janus kinase (JAK), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[3][4] By inhibiting JAK1 and JAK2, Baricitinib effectively dampens the inflammatory response, making it a valuable therapeutic for autoimmune diseases like rheumatoid arthritis.[5]

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

Cobimetinib and the MAPK/ERK Signaling Pathway

Cobimetinib is a selective inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF or RAS. By blocking MEK, Cobimetinib prevents the phosphorylation and activation of ERK, thereby inhibiting cell proliferation and survival. It is used in combination with BRAF inhibitors for the treatment of melanoma.

Caption: Cobimetinib inhibits the MAPK/ERK signaling pathway.

Summary of Quantitative Data

The following table summarizes key quantitative data for the described transformations.

Table 4: Spectroscopic Data for this compound and Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |

| This compound | ~4.1 (m, 1H), ~3.8 (m, 1H), ~3.6 (m, 1H), ~3.5 (m, 1H), ~2.2 (m, 1H), ~2.0 (m, 1H), 1.45 (s, 9H) | ~157.0, ~80.0, ~65.0, ~60.0, ~48.0, ~28.5, ~22.0 | [M+H]+ 188 |

| (R)-1-Boc-azetidine-2-carboxaldehyde | ~9.5 (s, 1H), ~4.5 (m, 1H), ~3.9 (m, 1H), ~3.7 (m, 1H), ~2.4 (m, 1H), ~2.2 (m, 1H), 1.45 (s, 9H) | ~200.0, ~156.0, ~81.0, ~65.0, ~48.0, ~28.5, ~20.0 | [M+H]+ 186 |

| (R)-1-Boc-2-(tosyloxymethyl)azetidine | ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.2 (m, 1H), ~4.0 (m, 2H), ~3.8 (m, 1H), ~3.6 (m, 1H), 2.45 (s, 3H), ~2.2 (m, 1H), ~2.0 (m, 1H), 1.40 (s, 9H) | ~156.0, ~145.0, ~133.0, ~130.0, ~128.0, ~80.5, ~72.0, ~58.0, ~48.0, ~28.5, ~21.5, ~21.0 | [M+H]+ 342 |

Note: The spectroscopic data provided are approximate and may vary depending on the specific experimental conditions and instrument.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its fundamental reactivity is characterized by the synthetic utility of the C2-hydroxymethyl group and the susceptibility of the strained azetidine ring to nucleophilic ring-opening reactions. These features allow for the stereocontrolled synthesis of a variety of functionalized acyclic and heterocyclic compounds, which are of significant interest in the development of new therapeutic agents. The presence of the azetidine scaffold in marketed drugs highlights the importance of this structural motif in medicinal chemistry, and a thorough understanding of the reactivity of building blocks like this compound is crucial for the design and synthesis of future pharmaceuticals.

References

An In-depth Technical Guide to N-Boc Protected Azetidines in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in organic chemistry and medicinal chemistry. The incorporation of the azetidine ring, a strained scaffold, imparts unique conformational rigidity and physicochemical properties to molecules, making it a valuable motif in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, facilitating the synthesis and functionalization of the azetidine core. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of N-Boc protected azetidines, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field. Azetidine-containing building blocks are increasingly utilized in drug discovery, with several approved drugs featuring this moiety.[1][2]

Synthesis of N-Boc Protected Azetidines

The synthesis of N-Boc protected azetidines can be achieved through various synthetic routes. A common and versatile starting material is N-Boc-3-azetidinone, which can be prepared from commercially available precursors. This key intermediate serves as a platform for a wide range of functionalization reactions.

Key Synthetic Intermediates and Reactions:

-

N-Boc-3-azetidinone: A foundational building block for many synthetic transformations.[3][4]

-

Horner-Wadsworth-Emmons (HWE) Reaction: Utilized to introduce an exocyclic double bond on the azetidine ring, typically at the 3-position, starting from N-Boc-3-azetidinone. This reaction provides a versatile intermediate for further modifications.[5]

-

Aza-Michael Addition: A powerful method for the C-N bond formation, where a nucleophilic amine adds to the activated double bond of an α,β-unsaturated azetidine derivative. This reaction is instrumental in creating diverse libraries of 3-substituted azetidines.[5]

-

α-Lithiation: The deprotonation of a C-H bond adjacent to the nitrogen atom on the N-Boc protected azetidine ring allows for the introduction of various electrophiles, enabling the synthesis of 2-substituted and 2,2-disubstituted azetidines.[6]

-

N-Boc Deprotection: The removal of the Boc group is a crucial step to either obtain the final product or to allow for further functionalization at the nitrogen atom. Various acidic conditions are employed for this transformation.

The following diagram illustrates a general synthetic workflow starting from N-Boc-3-azetidinone.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations of N-Boc protected azetidines, providing a comparative overview of reaction conditions and yields.

| Entry | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | N-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Acetonitrile | 65 | 4-16 | Methyl (N-Boc-azetidin-3-ylidene)acetate | - | [5] |

| 2 | Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU | Acetonitrile | 65 | 4 | 1,3'-Biazetidine derivative | 64 | [7] |

| 3 | Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | DBU | Acetonitrile | 65 | 4 | 3-(Pyrrolidin-1-yl)azetidine derivative | 61 | [7] |

| 4 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 3,3-Difluoropyrrolidine | DBU | Acetonitrile | 65 | - | 3-(3,3-Difluoropyrrolidin-1-yl)azetidine deriv. | 64 | [7] |

| 5 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU | Acetonitrile | 65 | - | 3-(Imidazol-1-yl)azetidine derivative | 53 | [8] |

| 6 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | DBU | Acetonitrile | 65 | - | 3-(Benzimidazol-1-yl)azetidine derivative | 56 | [8] |

| 7 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | DBU | Acetonitrile | 65 | - | 3-(Indol-1-yl)azetidine derivative | 55 | [8] |

Table 1: Aza-Michael Addition Reactions.

| Entry | Substrate | Reagent | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 1 | N-Boc-3-hydroxyazetidine | TEMPO, NaBr, NaOCl | DCM/H₂O | 0 | N-Boc-3-azetidinone | 95 | [3] |

| 2 | 1-Benzhydrylazetidin-3-ol | (Boc)₂O, Pd/C, H₂ | - | - | N-Boc-3-hydroxyazetidine | - | [3] |

| 3 | N-Boc-azetidine | s-BuLi, TMEDA, then electrophile | THF | -78 | 2-substituted N-Boc-azetidine | - | [6] |

| 4 | N-Boc-3-iodoazetidine | Arylboronic acid, Pd catalyst | - | - | N-Boc-3-arylazetidine | - | [9] |

Table 2: Other Key Functionalizations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-Boc protected azetidines.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

This protocol describes the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone using a TEMPO-catalyzed oxidation.[3]

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (DCM)

-

Potassium bromide (KBr) aqueous solution (9.1%)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

-

Potassium bicarbonate (KHCO₃)

-

Sodium hypochlorite (NaClO) aqueous solution (12%)

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Cool the solution to a temperature between -15 °C and 5 °C.

-

Slowly add the 9.1% aqueous potassium bromide solution (catalytic amount) and TEMPO (catalytic amount).

-

In a separate flask, prepare a mixture of aqueous potassium bicarbonate and 12% aqueous sodium hypochlorite solution.

-

Add the basic hypochlorite solution to the reaction mixture while maintaining the temperature between -15 °C and 5 °C.

-

Stir the reaction mixture for 30 minutes.

-

Upon completion (monitored by TLC), separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain tert-butyl 3-oxoazetidine-1-carboxylate. The product can be further purified by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction to form Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol details the reaction of N-Boc-3-azetidinone with a phosphonate ylide to generate the α,β-unsaturated ester.[5]

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

-

Add DBU (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 65 °C and stir for 4-16 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.

Protocol 3: Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate

This general procedure describes the addition of an amine nucleophile to the activated alkene.[7]

Materials:

-

Methyl (N-Boc-azetidin-3-ylidene)acetate

-

Amine (e.g., azetidine, pyrrolidine, imidazole)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (anhydrous)

Procedure:

-

Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous acetonitrile.

-

Add DBU (1.0 eq) to the mixture.

-

Heat the reaction to 65 °C and stir for the appropriate time (typically 4-16 hours), monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired N-Boc-3-substituted azetidine.

Protocol 4: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

-

N-Boc protected azetidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected azetidine derivative in dichloromethane.

-

Add trifluoroacetic acid (typically 5-10 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, often the trifluoroacetate salt of the deprotected azetidine, can be used directly or further purified.

Applications in Drug Discovery and Development

N-Boc protected azetidines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their rigid structure can favorably influence binding to biological targets and improve pharmacokinetic properties.

High-Throughput Screening (HTS) Workflow

Azetidine derivatives are often synthesized in libraries and screened for biological activity using HTS. The following diagram illustrates a typical workflow for identifying novel inhibitors.[10]

Case Study: Synthesis of Azelnidipine

Azelnidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent, which contains an azetidine moiety. The synthesis involves the coupling of a dihydropyridine precursor with a substituted azetidine.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1153949-11-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. CN106279109A - A kind of preparation method of azelnidipine - Google Patents [patents.google.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]

Chiral Azetidinemethanol Derivatives: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azetidinemethanol derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The constrained four-membered azetidine ring, combined with a chiral hydroxymethyl group, imparts unique conformational rigidity and stereochemical properties. These features make them valuable building blocks for creating structurally diverse and biologically active molecules. Their history, dating back to the early 20th century with the first synthesis of the azetidine ring, has evolved into a sophisticated field of asymmetric synthesis, driven by the demand for enantiomerically pure compounds in pharmaceuticals.[1] The chirality of these derivatives is often crucial for their biological activity, influencing their binding affinity and efficacy towards specific biological targets.[2] This technical guide provides an in-depth overview of the discovery, history, and key synthetic methodologies for preparing chiral azetidinemethanol derivatives.

Historical Perspective and Early Synthetic Efforts

The journey into azetidine chemistry began in the early 1900s, with initial discoveries focusing on the synthesis of the parent azetidine ring.[3] Early methods were often low-yielding and lacked stereochemical control. A significant advancement came with the discovery of azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid found in plants like lily of the valley.[4] This discovery spurred interest in the synthesis of substituted azetidines.

Initial synthetic approaches to chiral azetidine derivatives often relied on the resolution of racemic mixtures or the use of starting materials from the chiral pool, such as amino acids.[3] These methods, while foundational, often involved multiple steps and were not always efficient for large-scale synthesis. The development of more direct and stereocontrolled synthetic routes has been a major focus of research in this area.

Key Synthetic Strategies for Chiral Azetidinemethanol Derivatives

The synthesis of enantiomerically pure azetidinemethanol derivatives has been achieved through several key strategies, primarily involving the stereoselective synthesis of a chiral azetidine-2-carboxylic acid precursor followed by its reduction.

Chiral Auxiliary-Mediated Synthesis

One of the most effective methods for preparing enantiopure azetidine-2-carboxylic acids involves the use of a chiral auxiliary. This approach utilizes a readily available chiral molecule to direct the stereochemical outcome of a reaction, which is later removed to yield the desired chiral product. A notable example is the use of (S)-1-phenylethylamine as a chiral auxiliary in the synthesis of both enantiomers of azetidine-2-carboxylic acid.[5] This method allows for the production of practical quantities of each enantiomer in a multi-step synthesis.[6]

A general workflow for this approach is outlined below:

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Asymmetric Catalysis

The development of asymmetric catalysis has provided more direct routes to chiral azetidines. This strategy employs a chiral catalyst to control the stereochemistry of the ring-forming reaction. While this approach is highly elegant, finding efficient catalytic systems for the formation of the strained four-membered azetidine ring can be challenging.

Reduction of Chiral Azetidine-2-Carboxylic Acid Derivatives

The most common and practical route to chiral azetidinemethanol derivatives involves the reduction of the corresponding N-protected chiral azetidine-2-carboxylic acid. The nitrogen of the azetidine ring is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the reduction.

Common reducing agents for this transformation include borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2), and lithium aluminum hydride (LiAlH4). Borane reagents are often preferred due to their chemoselectivity, as they can reduce carboxylic acids in the presence of other functional groups like esters.

The general transformation is depicted below:

Caption: General Reduction Pathway.

Experimental Protocols

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid

A common precursor, (S)-N-Boc-azetidine-2-carboxylic acid, can be synthesized from commercially available (S)-azetidine-2-carboxylic acid.

Materials:

-

(S)-azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-azetidine-2-carboxylic acid.

Reduction of (S)-N-Boc-azetidine-2-carboxylic acid to (S)-N-Boc-azetidin-2-ylmethanol

Materials:

-

(S)-N-Boc-azetidine-2-carboxylic acid

-

Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (S)-N-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-azetidin-2-ylmethanol.

Data Presentation

| Compound | Starting Material | Reagent | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| (S)-Azetidine-2-carboxylic acid | Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs2CO3 | DMF | 48 (overall) | >99.9 | [7] |

| (S)-N-Boc-azetidin-2-ylmethanol | (S)-N-Boc-azetidine-2-carboxylic acid | BH3-THF | THF | ~85-95 | >99 | |

| (R)-N-Boc-azetidin-2-ylmethanol | (R)-N-Boc-azetidine-2-carboxylic acid | BH3-THF | THF | ~85-95 | >99 |

Note: Yields and ee values for the reduction of N-Boc-azetidine-2-carboxylic acid are typical for this type of transformation and may vary based on specific reaction conditions.

Applications in Drug Development

Chiral azetidinemethanol derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. Their rigid structure can help to lock a molecule in a bioactive conformation, leading to improved potency and selectivity. They have been incorporated into molecules targeting various diseases, including infectious diseases and neurological disorders.[6] Furthermore, these chiral building blocks are utilized as ligands in asymmetric catalysis, furthering their importance in the synthesis of other chiral molecules.

Conclusion

The discovery and synthesis of chiral azetidinemethanol derivatives have progressed significantly from early, non-stereoselective methods to highly efficient and enantioselective modern synthetic routes. The use of chiral auxiliaries and the reliable reduction of chiral azetidine-2-carboxylic acid precursors are key to accessing these valuable building blocks. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and scalable syntheses for chiral azetidinemethanol derivatives will remain an important area of research for chemists in academia and industry.

References

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID | 136552-06-2 [chemicalbook.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. "SYNTHETIC ROUTES TO CHIRAL AZIRIDINONES (CHIRAL AUXILIARY, ASYMMETRIC " by THOMAS J MARREN [digitalcommons.unl.edu]

- 7. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Chiral Azetidino-Dihydropyrimidones from (R)-1-Boc-2-azetidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid four-membered ring imparts unique conformational constraints and metabolic stability to bioactive molecules. This document provides detailed protocols for the synthesis of novel chiral dihydropyrimidine derivatives using this compound as the starting material. The synthetic strategy involves a two-step sequence: the oxidation of the primary alcohol to the corresponding aldehyde, followed by a Lewis acid-catalyzed Biginelli reaction to construct the dihydropyrimidine core. This approach allows for the creation of a library of novel heterocycles with potential therapeutic applications.

Overall Synthetic Scheme

The synthesis of the target chiral azetidino-dihydropyrimidones proceeds through the formation of the key intermediate, (R)-1-Boc-azetidine-2-carbaldehyde, followed by a one-pot, three-component Biginelli condensation.

Caption: Overall synthetic workflow for the preparation of chiral azetidino-dihydropyrimidones.

Experimental Protocols

Step 1: Oxidation of this compound to (R)-1-Boc-azetidine-2-carbaldehyde

The oxidation of the primary alcohol to the aldehyde is a critical step. Two reliable methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented below. Both methods are known for their mild reaction conditions, which are suitable for sensitive substrates like N-Boc protected amino alcohols.[1][2][3]

Method A: Swern Oxidation [1][4]

Caption: Workflow for the Swern oxidation of this compound.

Protocol:

-

To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, and continue stirring for another 30 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-1-Boc-azetidine-2-carbaldehyde.

Method B: Dess-Martin Periodinane (DMP) Oxidation [2][3]

Caption: Workflow for the Dess-Martin oxidation of this compound.

Protocol:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-